REACTION_CXSMILES
|
Cl.[CH3:2][O:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]([NH2:10])=[NH:9])=[CH:6][CH:5]=1.C[O-].[Na+]>CO>[CH3:2][O:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]2[N:10]=[C:8]([NH2:9])[CH:7]=[CH:6][N:9]=2)=[CH:6][CH:5]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
81 g
|
Type
|
reactant
|
Smiles
|
Cl.COC1=CC=C(C(=N)N)C=C1
|
Name
|
sodium methoxide
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The above intermediate 2-(4-methoxyphenyl)-4-pyrimideneamine was prepared
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo on a steam bath
|
Type
|
ADDITION
|
Details
|
To the residue was added β-ethoxyacrylonitrile (same as ethoxymethyleneacetonitrile)
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated at 100°-115° C. for 2 and 1/2 hours
|
Duration
|
0.5 h
|
Type
|
ADDITION
|
Details
|
poured into water
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Type
|
CUSTOM
|
Details
|
crystallized from ether-n-hexane
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1=NC=CC(=N1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85 g | |
YIELD: CALCULATEDPERCENTYIELD | 194.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |